molecular formula C14H13BrN2O3 B8169639 N-benzyl-5-bromo-3-methoxy-2-nitroaniline

N-benzyl-5-bromo-3-methoxy-2-nitroaniline

Cat. No.: B8169639
M. Wt: 337.17 g/mol
InChI Key: TVTXTKSVTSMQDS-UHFFFAOYSA-N
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Description

N-benzyl-5-bromo-3-methoxy-2-nitroaniline is an organic compound with a complex structure that includes a benzyl group, a bromine atom, a methoxy group, and a nitro group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-bromo-3-methoxy-2-nitroaniline typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by bromination to add the bromine atom, and finally, the introduction of the benzyl and methoxy groups. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-bromo-3-methoxy-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The methoxy group can be replaced with other substituents through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in a variety of substituted aniline derivatives.

Scientific Research Applications

N-benzyl-5-bromo-3-methoxy-2-nitroaniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-5-bromo-3-methoxy-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro, bromine, and methoxy groups can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-bromo-2-methoxybenzenesulfonamide
  • 5-bromo-2-methoxybenzenesulfonamide
  • N-benzyl-5-bromo-2-methoxybenzenesulfonamide

Uniqueness

N-benzyl-5-bromo-3-methoxy-2-nitroaniline is unique due to the specific combination of functional groups attached to the aniline core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

N-benzyl-5-bromo-3-methoxy-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-20-13-8-11(15)7-12(14(13)17(18)19)16-9-10-5-3-2-4-6-10/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTXTKSVTSMQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1[N+](=O)[O-])NCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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